Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is characterized by a highly strained three-dimensional framework. The presence of the hydroxypropan-2-yl group adds to its chemical versatility, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method includes the use of metal-free homolytic aromatic alkylation protocols . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve large-scale synthesis techniques that ensure consistency and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors is also common in industrial settings to enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
The reactions typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the substitution reactions. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioisostere, which can mimic the properties of biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Mechanism of Action
The mechanism by which Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Uniqueness
Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the hydroxypropan-2-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions and stability .
Biological Activity
Methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate, with the CAS number 83249-19-8, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications, particularly in the context of inflammation and other biological processes.
Synthesis
The synthesis of this compound involves advanced organic chemistry techniques, often employing methods such as Suzuki coupling and radical bicyclopentylation to achieve the desired structure. These synthetic routes allow for the incorporation of various functional groups, enhancing the compound's bioactivity .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentanes (BCPs), including this compound. Research indicates that BCPs can act as bioisosteres for traditional drug candidates, providing enhanced metabolic stability and efficacy in modulating inflammatory responses.
In a notable study, several BCP-containing lipoxin A4 mimetics were synthesized and evaluated for their anti-inflammatory activity. One particular derivative demonstrated significant inhibition of NFκB activity and reduced pro-inflammatory cytokine release in human monocyte cell lines . This suggests that this compound may serve as a promising candidate for developing new anti-inflammatory therapies.
The mechanism through which BCPs exert their effects involves interaction with specific G protein-coupled receptors (GPCRs) associated with inflammation resolution, such as FPR2. These interactions lead to decreased recruitment of inflammatory cells to sites of injury or infection and promote the clearance of apoptotic cells .
Case Studies
Case Study 1: In Vitro Evaluation
A study conducted on various BCP derivatives, including this compound, showed that these compounds could significantly reduce LPS-induced NFκB activation in THP-1 monocytes at concentrations in the picomolar range, indicating their high potency as anti-inflammatory agents .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of BCPs revealed that modifications to the bicyclic structure could enhance anti-inflammatory properties while improving metabolic stability compared to traditional linear alkyl chains found in other drug candidates .
Data Tables
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
---|---|---|---|---|
This compound | 83249-19-8 | C10H16O3 | 184.24 g/mol | 97% |
Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|
NFκB Inhibition | <0.001 | GPCR Activation (FPR2) |
Cytokine Release Reduction | <0.001 | Modulation of Inflammatory Pathways |
Properties
IUPAC Name |
methyl 3-(2-hydroxypropan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-8(2,12)10-4-9(5-10,6-10)7(11)13-3/h12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKIPTLXVNUZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC(C1)(C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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